4-[(Cyclobutylamino)methyl]phenol
Description
4-[(Cyclobutylamino)methyl]phenol is a phenolic derivative featuring a cyclobutylamino-methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₅NO (molecular weight: 177.24 g/mol). The compound combines a hydroxyl group (-OH) with a secondary amine (-NH-) linked to a cyclobutyl ring via a methylene (-CH₂-) bridge. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the phenol group and moderate lipophilicity from the cyclobutyl moiety.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[(cyclobutylamino)methyl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-6-4-9(5-7-11)8-12-10-2-1-3-10/h4-7,10,12-13H,1-3,8H2 |
InChI Key |
WSHKHZSVIWRBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclobutylamino)methyl]phenol typically involves the following steps:
Formation of the Cyclobutylamine Intermediate: Cyclobutylamine can be synthesized through the hydrogenation of cyclobutanone oxime.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where phenol, formaldehyde, and cyclobutylamine react to form 4-[(Cyclobutylamino)methyl]phenol. This reaction is usually carried out in an acidic medium to facilitate the formation of the Mannich base.
Industrial Production Methods
In an industrial setting, the production of 4-[(Cyclobutylamino)methyl]phenol would likely involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and pH) would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
Reactions of the Phenolic Hydroxyl Group
The –OH group participates in typical phenol reactions:
Esterification
Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form esters:
Conditions: Pyridine or base catalyst .
Etherification
Alkylation with alkyl halides (e.g., methyl iodide):
Conditions: NaOH, aqueous/organic biphasic system .
Oxidation
Chromium-based oxidants (e.g., CrO₃) convert the phenolic group to a quinone:
Reactions of the Cyclobutylaminomethyl Group
The secondary amine undergoes alkylation, acylation, and salt formation:
Acylation
Reacts with acid chlorides (e.g., benzoyl chloride):
Conditions: Triethylamine, dichloromethane.
Alkylation
Quaternary ammonium salt formation with methyl iodide:
Conditions: Excess alkyl halide, heat .
Mannich Reaction
Acts as a nucleophile in Mannich-type reactions with aldehydes and amines:
Conditions: Acidic or basic media.
Schiff Base Formation
The amine reacts with carbonyl compounds (e.g., aldehydes), while the –OH group stabilizes intermediates:
Conditions: Mild heating, solvent-dependent.
Industrial and Catalytic Processes
Continuous-flow systems optimize large-scale reactions like hydrogenation of the cyclobutyl ring or selective oxidation. Catalysts such as Pd/C or RuO₂ enhance yields.
Scientific Research Applications
Medicinal Chemistry
4-[(Cyclobutylamino)methyl]phenol is primarily recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for various drugs targeting different therapeutic areas.
Drug Development
The compound has been investigated for its potential in developing inhibitors for specific enzymes and receptors. For instance, it has shown promise as a candidate for creating inhibitors of protein tyrosine phosphatases, which are critical in regulating cellular signaling pathways involved in cancer and other diseases .
Antiviral Applications
Research indicates that derivatives of this compound can be effective against viral infections. The compound's ability to interact with viral proteins suggests its potential as a lead compound in antiviral drug development .
Biological Studies
4-[(Cyclobutylamino)methyl]phenol is utilized in various biological studies to understand its interactions with biological systems.
Enzyme Interaction Studies
The compound has been employed to explore its effects on enzyme activity, particularly in the context of protein tyrosine phosphatases. Studies have demonstrated that it can inhibit the activity of these enzymes, providing insights into its mechanism of action and potential therapeutic effects .
Receptor Binding Studies
In receptor binding assays, 4-[(Cyclobutylamino)methyl]phenol has been shown to modulate receptor activity, making it a candidate for studies aimed at understanding receptor-ligand interactions and their implications in drug design.
Materials Science
In addition to its biological applications, 4-[(Cyclobutylamino)methyl]phenol plays a role in materials science.
Polymer Development
The compound can be incorporated into polymer matrices to enhance their properties. Its unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength.
Coatings and Adhesives
Research has explored the use of this compound in developing advanced coatings and adhesives that require specific performance attributes, such as resistance to environmental degradation or enhanced adhesion properties.
Data Table: Summary of Applications
Case Study 1: Inhibition of Protein Tyrosine Phosphatase
A study conducted on 4-[(Cyclobutylamino)methyl]phenol demonstrated its inhibitory effects on CD45 phosphatase activity. The results indicated that the compound effectively reduced enzyme activity, suggesting potential applications in cancer therapy where modulation of phosphatase activity is crucial .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of derivatives related to 4-[(Cyclobutylamino)methyl]phenol. The study revealed that these compounds could inhibit viral replication, highlighting their potential as antiviral agents .
Mechanism of Action
The mechanism of action of 4-[(Cyclobutylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclobutylamino group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-[(Cyclobutylamino)methyl]phenol with structurally related compounds, highlighting key differences in substituents and properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Properties |
|---|---|---|---|---|
| 4-[(Cyclobutylamino)methyl]phenol | C₁₁H₁₅NO | 177.24 | -CH₂-NH-cyclobutyl, -OH | Moderate lipophilicity, H-bond donor/acceptor |
| 4-Cyclobutylphenol (CAS 10292-59-8) | C₁₀H₁₂O | 148.20 | -cyclobutyl, -OH | Higher lipophilicity, reduced polarity |
| N-[4-(Cyclobutylamino)phenyl]acetamide | C₁₂H₁₆N₂O | 204.27 | -NH-cyclobutyl, -OAc | Enhanced lipophilicity, metabolic stability |
| 4-(2-Phenylethyl)phenol | C₁₄H₁₄O | 198.26 | -CH₂CH₂Ph, -OH | High lipophilicity, bulky substituent |
| 4-(Cyclobutylamino)benzonitrile | C₁₁H₁₂N₂ | 172.23 | -NH-cyclobutyl, -CN | Electron-withdrawing nitrile, reduced H-bonding |
Key Observations:
Lipophilicity: The cyclobutyl group in 4-[(Cyclobutylamino)methyl]phenol increases lipophilicity compared to unsubstituted phenol but less so than 4-(2-Phenylethyl)phenol, which has a bulky aromatic substituent . Replacement of the phenol -OH with a nitrile (-CN) in 4-(Cyclobutylamino)benzonitrile () reduces hydrogen-bonding capacity but enhances reactivity in nucleophilic substitutions .
Hydrogen-Bonding and Reactivity: The phenol -OH in 4-[(Cyclobutylamino)methyl]phenol enables hydrogen bonding, making it more hydrophilic than acetamide derivatives like N-[4-(Cyclobutylamino)phenyl]acetamide () . The secondary amine (-NH-) in the cyclobutylamino group may participate in acid-base reactions or serve as a site for further functionalization .
Biological Relevance: Analogs such as 2-((2-(cyclobutylamino)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)ethanol () demonstrate that cyclobutylamino groups can enhance binding to biological targets (e.g., neurotensin receptors) .
Biological Activity
4-[(Cyclobutylamino)methyl]phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
4-[(Cyclobutylamino)methyl]phenol features a cyclobutyl group attached to an amino methyl phenolic structure. This unique configuration may contribute to its biological activity by influencing receptor interactions and enzymatic pathways.
Antioxidant Activity
Research indicates that compounds with similar phenolic structures exhibit significant antioxidant properties. For instance, studies have shown that certain phenolic compounds can scavenge free radicals and reduce lipid peroxidation in cellular models. This suggests that 4-[(Cyclobutylamino)methyl]phenol may also possess similar antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
Preliminary investigations into the anticancer potential of structurally related compounds have revealed promising results. For example, studies on p-methylaminophenol (p-MAP), a compound with a similar structure, demonstrated its ability to inhibit cell growth and induce apoptosis in various cancer cell lines, including MCF-7 and HepG2 cells . It would be pertinent to explore whether 4-[(Cyclobutylamino)methyl]phenol exhibits comparable anticancer properties through similar mechanisms.
The mechanisms underlying the biological activities of 4-[(Cyclobutylamino)methyl]phenol may involve:
- Inhibition of Tyrosinase Activity : Phenolic compounds are known to inhibit tyrosinase, an enzyme crucial for melanin synthesis. This inhibition can lead to depigmentation effects, which are relevant in conditions like vitiligo .
- Cellular Signaling Pathways : Compounds that interact with serotonin receptors (e.g., 5-HT2C) have shown functional selectivity that could be explored for antipsychotic effects. While direct studies on 4-[(Cyclobutylamino)methyl]phenol regarding serotonin receptors are lacking, its structural analogs suggest potential interactions .
In Vitro Studies
In vitro assays have demonstrated that phenolic compounds can significantly reduce cellular melanin synthesis and activate immune responses against melanocytes . Such findings indicate potential applications in treating skin disorders or enhancing immune responses against melanoma.
Comparative Studies
Comparative studies involving structurally related compounds have highlighted differences in biological activity based on subtle variations in chemical structure. For instance, modifications in the substituents on the phenolic ring can drastically alter the compound's efficacy against specific targets such as protein tyrosine phosphatases .
Data Summary
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-[(Cyclobutylamino)methyl]phenol | Antioxidant | Free radical scavenging |
| p-MAP | Anticancer | Induces apoptosis in cancer cells |
| Monobenzone | Depigmentation | Inhibits tyrosinase activity |
Q & A
Q. What are the recommended synthetic routes for 4-[(Cyclobutylamino)methyl]phenol?
The synthesis typically involves a two-step process:
- Step 1 : Alkylation of 4-hydroxybenzaldehyde with a cyclobutylamine derivative. For example, reductive amination using NaBH(OAc)₃ in methanol under inert conditions can form the cyclobutylamino-methyl linkage .
- Step 2 : Reduction of the aldehyde group to a phenol via catalytic hydrogenation (e.g., Pd/C, H₂) or enzymatic methods. Key parameters include pH control (7–8) to avoid side reactions and solvent selection (e.g., THF or DMF) to enhance reaction efficiency .
Q. How should researchers characterize 4-[(Cyclobutylamino)methyl]phenol for structural confirmation?
Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclobutylamino group (δ 2.5–3.5 ppm for N–CH₂–) and phenol protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., C₁₁H₁₅NO expected [M+H]⁺ = 178.1232).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4-[(Cyclobutylamino)methyl]phenol?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Evidence suggests DMF increases yields by 15–20% compared to THF .
- Catalyst Selection : Transition-metal catalysts (e.g., CuI) may accelerate reductive amination.
- Temperature Control : Maintain 50–60°C to balance reaction rate and decomposition risks.
- Purity Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track byproducts like unreacted cyclobutylamine .
Q. What strategies resolve contradictions in reported biological activities of 4-[(Cyclobutylamino)methyl]phenol derivatives?
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Purity Assessment : Use LC-MS to confirm compound integrity; impurities >5% can skew bioactivity results .
- Mechanistic Studies : Employ computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like β-adrenergic receptors, addressing discrepancies in activity .
Q. How does the cyclobutylamino group influence the compound’s environmental fate?
- Biodegradation Studies : Microbial consortia from contaminated sites (e.g., phenol-degrading bacteria) show delayed degradation kinetics (4–6 weeks) due to steric hindrance from the cyclobutyl group .
- Photolysis : UV-Vis spectroscopy reveals λₘₐₓ at 270 nm, suggesting moderate photostability. Use HPLC to quantify degradation products like cyclobutylamine .
Methodological Considerations
Q. What computational tools predict the physicochemical properties of 4-[(Cyclobutylamino)methyl]phenol?
- LogP Estimation : Use ChemAxon or PubChem’s XLogP3 algorithm (predicted LogP = 1.9 ± 0.2), critical for assessing membrane permeability .
- pKa Prediction : ADMET Predictor estimates the phenol group’s pKa at ~10.2, influencing solubility and formulation strategies .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Core Modifications : Replace the cyclobutyl group with cyclopropyl or cyclohexyl groups to assess steric effects.
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., –NO₂) to the phenol ring to study redox activity .
- Biological Testing : Use standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ for enzyme inhibition) with triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
